molecular formula C11H12N2S B3343714 3-(2-Thiazolidinyl)-1H-indole CAS No. 55142-76-2

3-(2-Thiazolidinyl)-1H-indole

Cat. No.: B3343714
CAS No.: 55142-76-2
M. Wt: 204.29 g/mol
InChI Key: BNKKCGMLJYAMBT-UHFFFAOYSA-N
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Description

3-(2-Thiazolidinyl)-1H-indole: is a heterocyclic compound that features both an indole and a thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Thiazolidinyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of indole-3-carboxaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours to ensure complete cyclization.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Thiazolidinyl)-1H-indole can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the thiazolidine sulfur. Common reagents for these reactions include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: N-alkyl or N-acyl derivatives of this compound

Scientific Research Applications

Chemistry:

3-(2-Thiazolidinyl)-1H-indole is used as a building block in the synthesis of more complex heterocyclic compounds

Biology:

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has been shown to inhibit the growth of certain bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine:

The compound is investigated for its potential therapeutic applications, particularly in the development of new antimicrobial and anticancer agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry:

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the synthesis of a wide range of biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(2-Thiazolidinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thiazolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-(2-Thiazolidinyl)pyridine
  • 3-(2-Thiazolidinyl)benzene
  • 3-(2-Thiazolidinyl)quinoline

Comparison:

Compared to these similar compounds, 3-(2-Thiazolidinyl)-1H-indole is unique due to the presence of the indole ring, which imparts additional biological activity. The indole ring is known for its ability to interact with a wide range of biological targets, making this compound a more versatile and potentially more potent compound in medicinal chemistry.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,11-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKKCGMLJYAMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970493
Record name 3-(1,3-Thiazolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55142-76-2
Record name 3-(2-Thiazolidinyl)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Thiazolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-THIAZOLIDINYL)-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC6HPA9IQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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